molecular formula C10H23O4P B12582130 Ethyl bis(2-methylpropyl) phosphate CAS No. 646450-31-9

Ethyl bis(2-methylpropyl) phosphate

Cat. No.: B12582130
CAS No.: 646450-31-9
M. Wt: 238.26 g/mol
InChI Key: MXKPMPAIGUPRAL-UHFFFAOYSA-N
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Description

Ethyl bis(2-methylpropyl) phosphate is an organophosphate compound characterized by its unique structure, which includes ethyl and 2-methylpropyl groups attached to a phosphate core. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with ethanol and 2-methylpropanol. The reaction is catalyzed by acids such as sulfuric acid or phosphoric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphates.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are employed for substitution reactions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Simpler phosphates.

    Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Ethyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Employed in studies related to enzyme inhibition and as a model compound for studying phosphate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.

Mechanism of Action

The mechanism of action of ethyl bis(2-methylpropyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

    Diisobutyl phthalate: Another organophosphate with similar ester groups.

    Bis(2-ethylhexyl) phosphate: Shares structural similarities but differs in the length of the alkyl chains.

Uniqueness: Ethyl bis(2-methylpropyl) phosphate is unique due to its specific combination of ethyl and 2-methylpropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific ester functionalities and stability under various conditions.

Properties

CAS No.

646450-31-9

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C10H23O4P/c1-6-12-15(11,13-7-9(2)3)14-8-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

MXKPMPAIGUPRAL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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